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Compound of Interest

Compound Name: (2-(Methylamino)phenyl)methanol

Cat. No.: B1346500

An In-depth Technical Guide to (2-(Methylamino)phenyl)methanol

This technical guide provides a comprehensive overview of (2-
(Methylamino)phenyl)methanol, focusing on its chemical nomenclature, properties,
synthesis, and potential applications. The information is intended for researchers, scientists,
and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for the compound is [2-(methylamino)phenyl]methanol.[1] It is also
commonly known by several synonyms, including 2-(Methylamino)benzyl alcohol and o-
(Methylamino)benzenemethanol.[1][2] The molecule consists of a benzene ring substituted with

a hydroxymethyl group (-CH20H) and a methylamino group (-NHCHs) at adjacent (ortho)
positions.

A logical diagram illustrating the relationship between the compound's structure and its key
identifiers is presented below.
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Caption: Relationship between the chemical structure and its primary identifiers.

Data Presentation: Chemical Identifiers

The following table summarizes the key chemical identifiers for (2-
(Methylamino)phenyl)methanol.
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Identifier Value Reference
[2-

IUPAC Name _ [1]
(methylamino)phenyllmethanol

CAS Number 29055-08-1 [1]

Molecular Formula CsH11NO [1]

SMILES CNC1=CC=CC=C1CO [1][3]
INChl=1S/C8H11NO/c1-9-8-5-
InChl 3-2-4-7(8)6-10/h2-5,9- [1][3]
10H,6H2,1H3
ZWIBBLPQTVLYKW-
InChiKey [1][3]
UHFFFAOYSA-N
(2-
Methylamino)phenyl)methanol
Synonyms ( Y Jpheny) [11[2]

, 2-(Methylamino)benzyl
alcohol

Physicochemical Properties

This section details the computed and experimental properties of the compound.

ion: Physicochemical :

Property Value Reference
Molecular Weight 137.18 g/mol [1]

Exact Mass 137.084063974 Da [1]

XLogP3 (Predicted) 15 [1][3]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor

T g
Appearance Yellow to brown Solid [2]
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Synthesis and Experimental Protocols

The synthesis of (2-(Methylamino)phenyl)methanol can be achieved through the reduction of
N-methylanthranilic acid.[2] This process involves converting the carboxylic acid group to a
primary alcohol.

Experimental Protocol: Reduction of N-methylanthranilic
Acid

Objective: To synthesize (2-(Methylamino)phenyl)methanol from N-methylanthranilic acid.
Materials:

e N-methylanthranilic acid

A suitable reducing agent (e.g., Lithium aluminum hydride, LiAIH4)

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Apparatus for reflux under an inert atmosphere (e.g., nitrogen or argon)

Quenching solution (e.g., water, aqueous NaOH)

Extraction solvent (e.g., Ethyl acetate)

Drying agent (e.g., Anhydrous sodium sulfate)
Methodology:

e Reaction Setup: A dried round-bottom flask is charged with the reducing agent (e.g., LiAlH4)
suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere. The suspension
is cooled in an ice bath.

o Addition of Reactant: N-methylanthranilic acid, dissolved in the same anhydrous solvent, is
added dropwise to the cooled suspension of the reducing agent. The rate of addition is
controlled to manage the exothermic reaction.
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o Reflux: After the addition is complete, the reaction mixture is brought to room temperature
and then heated to reflux for a specified period to ensure the complete reduction of the
carboxylic acid.

e Quenching: The reaction is carefully quenched by the slow, sequential addition of water and
an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and
aluminum salts.

o Extraction and Purification: The resulting slurry is filtered, and the filtrate is extracted with an
organic solvent like ethyl acetate. The combined organic layers are washed, dried over an
anhydrous salt, filtered, and concentrated under reduced pressure to yield the crude product.

« Final Purification: The crude (2-(Methylamino)phenyl)methanol can be further purified
using techniques such as column chromatography or recrystallization.

The following diagram illustrates the generalized workflow for this synthesis.
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Caption: Generalized workflow for the synthesis of (2-(Methylamino)phenyl)methanol.
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Spectral Information

Spectral data is crucial for the structural confirmation of the compound. Public databases
indicate the availability of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR)
spectra for (2-(Methylamino)phenyl)methanol.[1] The mass spectrum provides information
about the mass-to-charge ratio of the molecule and its fragments, while the IR spectrum
reveals the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H
stretch of the secondary amine, and C-H and C=C bonds of the aromatic ring.

Applications in Drug Development and Biological
Activity

Currently, there is limited publicly available information specifically detailing the biological
activities or signaling pathway interactions of (2-(Methylamino)phenyl)methanol.

However, the broader class of 2-phenethylamines, to which this compound is structurally
related, is significant in medicinal chemistry. Molecules with this scaffold are known to interact
with a wide range of biological targets, including adrenoceptors, dopamine receptors, and
serotonin (5-HT) receptors.[4]

A patent for a related isomer, (methylamino)(phenyl)methanol, describes it as a fungicide with
high activity and low toxicity, suggesting potential applications in agriculture.[5] While this does
not directly apply to the ortho-substituted compound of interest, it indicates that similar
structures can possess notable biological effects. The general class of phenolic compounds
and long-chain alcohols are also known to have potential antimicrobial and anti-inflammatory
properties, often by disrupting bacterial cell membranes or modulating inflammatory signaling
pathways.[6]

Further research is required to elucidate the specific biological profile and therapeutic potential
of (2-(Methylamino)phenyl)methanol.

Safety and Hazard Information

According to GHS classifications provided to the ECHA C&L Inventory, (2-
(Methylamino)phenyl)methanol is considered hazardous.[1]
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Data Presentation: GHS Hazard Statements

Hazard Code Statement Class
H302 Harmful if swallowed Acute toxicity, oral
H315 Causes skin irritation Skin corrosion/irritation

) Serious eye damage/eye
H318 Causes serious eye damage o
irritation

) o Specific target organ toxicity,
H335 May cause respiratory irritation ]
single exposure

Storage: The compound should be stored under an inert gas (nitrogen or Argon) at 2—-8 °C.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1346500?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

